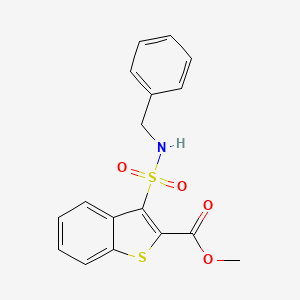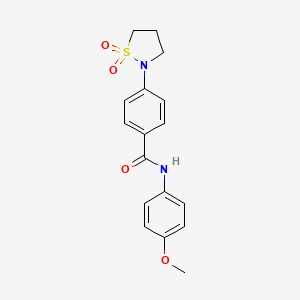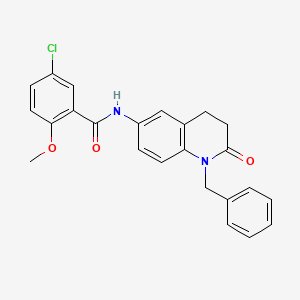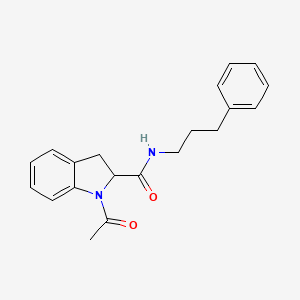![molecular formula C18H15ClFN5OS B11268030 N-(4-Chlorophenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11268030.png)
N-(4-Chlorophenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a fluorophenyl group, and an imidazo[2,1-C][1,2,4]triazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[2,1-C][1,2,4]triazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the halogen atoms with the nucleophile.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Research: It is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: Researchers utilize this compound to study its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: The compound may be explored for its use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-3-ethylbenzenesulfonamide
- N-(4-Fluorophenyl)-4-methoxybenzylamine
Comparison
N-(4-Chlorophenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is unique due to its combination of a chlorophenyl group, a fluorophenyl group, and an imidazo[2,1-C][1,2,4]triazole moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both chlorophenyl and fluorophenyl groups may enhance its binding affinity to certain molecular targets, while the imidazo[2,1-C][1,2,4]triazole core can contribute to its stability and reactivity.
Eigenschaften
Molekularformel |
C18H15ClFN5OS |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15ClFN5OS/c19-12-1-5-14(6-2-12)21-16(26)11-27-18-23-22-17-24(9-10-25(17)18)15-7-3-13(20)4-8-15/h1-8H,9-11H2,(H,21,26) |
InChI-Schlüssel |
PEBAZEFUZRMMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)N1C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B11267962.png)

![N-(2,4-difluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11267968.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267972.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11267973.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B11267978.png)
![2-(2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-YL)-N-ethylacetamide](/img/structure/B11267987.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11267994.png)
![3-(allylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11267999.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11268001.png)
![Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate](/img/structure/B11268008.png)
